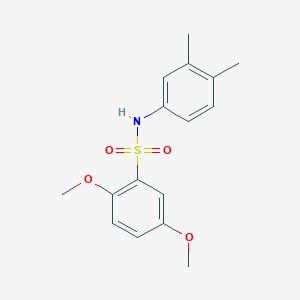
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as DDBS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that is synthesized through a multi-step process, and it has been found to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is in the development of new drugs and therapies. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, which make it a promising candidate for drug development. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been used in the development of new materials, such as polymers and nanoparticles, which have potential applications in drug delivery and other fields.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the activity of certain viral enzymes, such as the HIV-1 integrase enzyme.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can inhibit the growth and proliferation of cancer cells, as well as reduce the production of inflammatory mediators. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to inhibit the replication of certain viruses, such as HIV-1 and herpes simplex virus. In vivo studies have shown that N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can reduce inflammation and improve the symptoms of certain diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high yields and purity. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been found to exhibit low toxicity and high selectivity for certain enzymes and receptors. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in lab experiments. For example, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide can be difficult to dissolve in certain solvents, which can limit its use in certain applications. Additionally, the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. One area of research is the development of new drugs and therapies based on the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. For example, researchers could explore the potential of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide as a treatment for cancer, viral infections, and other diseases. Additionally, researchers could investigate the use of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide in the development of new materials, such as polymers and nanoparticles, for drug delivery and other applications. Another area of research is the elucidation of the mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, which could provide insight into its potential applications and limitations. Overall, the properties of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide make it a promising compound for further research and development.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process that begins with the reaction of 3,4-dimethylphenol with methanesulfonyl chloride to form 3,4-dimethylbenzenesulfonyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline to form the final product, N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide. The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide has been optimized to produce high yields and purity, and it has been used in various applications in scientific research.
Propriétés
Formule moléculaire |
C16H19NO4S |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-11-5-6-13(9-12(11)2)17-22(18,19)16-10-14(20-3)7-8-15(16)21-4/h5-10,17H,1-4H3 |
Clé InChI |
FXYZGTDYXLLOEX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








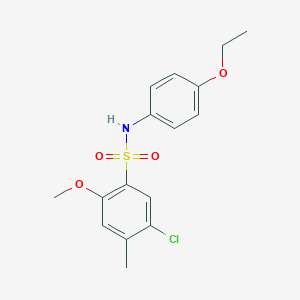


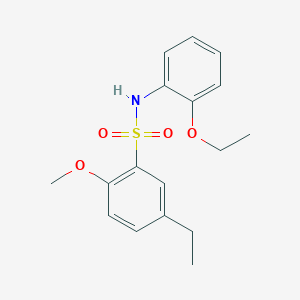
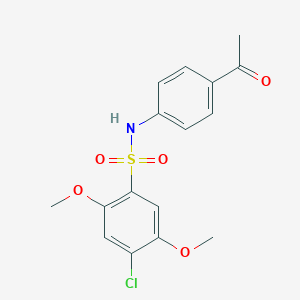

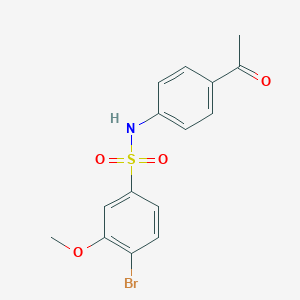
![N-(4-{[(5-chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229072.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)